molecular formula C10H16O3 B11909639 (3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol CAS No. 51716-64-4

(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol

Cat. No.: B11909639
CAS No.: 51716-64-4
M. Wt: 184.23 g/mol
InChI Key: NAXSVVOZXIPRIP-JVHMLUBASA-N
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Description

(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolan]-5-ol is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolan]-5-ol typically involves the reaction of pentalene derivatives with dioxolane under specific conditions. The reaction is often catalyzed by acids or bases, depending on the desired stereochemistry and yield. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolan]-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolan]-5-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolan]-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • cis-Bicyclo[3.3.0]octane-3,7-dione monoethylene ketal
  • hexahydro-1’H-spiro[1,3-dioxolane-2,2’-pentalene]-5’-one

Uniqueness

(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolan]-5-ol is unique due to its specific stereochemistry and spiro structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

51716-64-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3'aS,6'aR)-spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol

InChI

InChI=1S/C10H16O3/c11-9-3-7-5-10(6-8(7)4-9)12-1-2-13-10/h7-9,11H,1-6H2/t7-,8+,9?

InChI Key

NAXSVVOZXIPRIP-JVHMLUBASA-N

Isomeric SMILES

C1COC2(O1)C[C@H]3CC(C[C@H]3C2)O

Canonical SMILES

C1COC2(O1)CC3CC(CC3C2)O

Origin of Product

United States

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